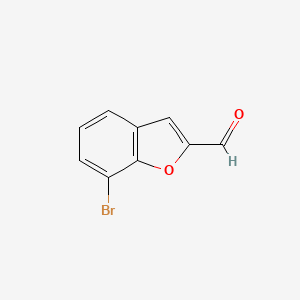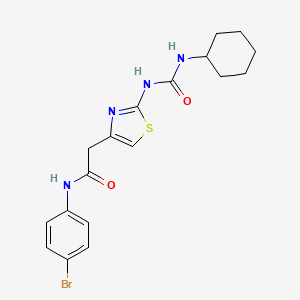![molecular formula C11H16ClNO B2989453 [(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride CAS No. 2408936-64-9](/img/structure/B2989453.png)
[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride, also known as PCP, is a synthetic dissociative drug that was first synthesized in the 1950s for its anesthetic properties. PCP has been used in the past as a surgical anesthetic, but due to its severe side effects, it is no longer used in human medicine. However, PCP has found a place in scientific research due to its unique mechanism of action and its ability to induce psychosis-like symptoms in animal models.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
This compound's relevance in organic chemistry is primarily due to its involvement in the synthesis of complex molecules and the study of reaction mechanisms. For example, research on amino acid methyl ester hydrochlorides demonstrates the utility of certain chemical reactions in producing a variety of structurally complex derivatives from simple precursors, which could potentially include cyclopropyl-containing compounds like the one (Jiabo Li & Y. Sha, 2008). Additionally, the study of cyclopropenone oximes and their reactions with isocyanates highlights the diverse chemical reactivity of cyclopropyl derivatives, providing insights into the formation of spiro compounds and the utility of cyclopropyl groups in organic synthesis (H. Yoshida et al., 1988).
Catalysis and Material Science
The compound's structural motif, particularly the cyclopropyl group, finds application in catalysis research. For instance, dimanganese complexes involving cyclopropyl derivatives demonstrate antiferromagnetic interactions and catalytic activity in the oxidation of alcohols, suggesting the potential utility of cyclopropyl-containing ligands in developing new catalytic systems (M. Alexandru et al., 2014). Such studies highlight the broader applicability of cyclopropyl derivatives in enhancing the efficiency and selectivity of catalytic processes.
Analytical and Biochemical Studies
Research on the analysis and biochemical behavior of cyclopropyl derivatives also constitutes a significant area of interest. Techniques for the chromatographic analysis of cyclopropyl-containing compounds, such as 1-aminocyclopropanecarboxylic acid, have been developed to facilitate their study in biological systems, providing a basis for the quantitative analysis of compounds with similar structures in complex matrices (Rachel L. Miller et al., 1992). This area of research is crucial for understanding the metabolic pathways and physiological roles of cyclopropyl-containing compounds.
Propriétés
IUPAC Name |
[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZGKZFMSPFU-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(CN)CO)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)
![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)
![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)
![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)
![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)
![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)





![1-Piperidin-1-yl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2989392.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2989393.png)